Head-to-Head HDAC6 Biochemical Potency Within the WO2021067859 Patent Series
In a head-to-head recombinant HDAC6 enzymatic assay (HDAC-Glo, luminescent substrate) conducted under identical conditions for all compounds in patent WO2021067859, the target compound (I-21) demonstrates an IC50 of 0.601 nM. This represents a 7.6-fold improvement in potency over the least potent analog in the same series (I-26A, IC50 = 4.57 nM) and a 2.2-fold differential from the most potent analog (I-8B, IC50 = 0.275 nM) [1]. The 0.326 nM potency gap between I-21 and I-8B is experimentally significant and likely attributable to the 2-methoxy-5-methylphenyl cap substitution.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM |
| Comparator Or Baseline | Compound I-8B: IC50 = 0.275 nM; Compound I-26A: IC50 = 4.57 nM (same assay, same patent series) |
| Quantified Difference | 7.6-fold more potent than I-26A; 2.2-fold less potent than I-8B |
| Conditions | Recombinant HDAC6 (unknown origin); luminescent substrate; HDAC-Glo biochemical assay; data from WO2021067859 |
Why This Matters
This direct, same-assay comparison confirms that the 2-methoxy-5-methylphenyl substitution yields a distinct potency window within the series—information critical for SAR-driven lead optimization where specific substituent effects on HDAC6 engagement must be quantifiably reproduced.
- [1] BindingDB PrimarySearch_ki, Entry 50012480. WO2021067859 series: BDBM50557844 (I-8B, 0.275 nM), BDBM50557848 (I-21, 0.601 nM), BDBM637089 (I-26A, 4.57 nM). All HDAC-Glo assay. View Source
